N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring a 1,3-benzothiazole core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a 2-methoxyphenyl group.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-23-13-5-3-2-4-11(13)16-20-21-17(24-16)19-15(22)10-6-7-12-14(8-10)25-9-18-12/h2-9H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUYCZGIBDWEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves the following steps:
Formation of 2-methoxybenzohydrazide: This is achieved by reacting methyl 2-methoxybenzoate with hydrazine hydrate.
Cyclization to form 1,3,4-oxadiazole: The 2-methoxybenzohydrazide is then treated with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Formation of benzothiazole: The oxadiazole derivative is then reacted with 2-aminobenzothiazole under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Glioblastoma : A study assessed the compound's efficacy against glioblastoma cells (LN229) and demonstrated significant cytotoxicity, suggesting its potential as a therapeutic agent for aggressive brain tumors .
- Inhibition of Cell Proliferation : The compound was shown to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is crucial for its anticancer activity .
Data Table: Anticancer Activity
| Cell Line | Percent Growth Inhibition (%) | Reference |
|---|---|---|
| SNB-19 | 86.61 | |
| OVCAR-8 | 85.26 | |
| NCI-H460 | 75.99 | |
| LN229 | Significant Cytotoxicity |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results indicate promising antibacterial effects.
Case Studies
- Antibacterial Activity : In vitro studies have shown that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes involved in folate synthesis .
Data Table: Antimicrobial Activity
| Bacteria Tested | Zone of Inhibition (mm) | Concentration (mM) |
|---|---|---|
| E. coli | 10 | 8 |
| S. aureus | 9 | 8 |
| B. subtilis | 8 | 8 |
| S. epidermidis | 7 | 8 |
Anti-Diabetic Potential
Emerging research suggests that derivatives of this compound may possess anti-diabetic properties . Studies using model organisms have indicated that specific derivatives can significantly lower glucose levels.
Case Studies
- Drosophila Model : In vivo studies conducted on genetically modified Drosophila melanogaster showed that certain derivatives effectively reduced glucose levels, indicating potential for further development in diabetes management .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound.
Insights from SAR
- The presence of the methoxy group enhances lipophilicity, which may improve cellular uptake and bioavailability.
- Variations in substitution patterns on the benzothiazole ring can alter selectivity towards different bacterial strains and enhance anticancer activity .
Data Table: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards bacterial strains |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations:
- This may enhance solubility compared to bulkier substituents (e.g., methylsulfonyl) due to reduced steric hindrance and moderate polarity.
- Methylsulfonyl Group (): The para-methylsulfonyl group is a strong EWG, which could polarize the oxadiazole ring, improving binding affinity to charged or polar biological targets. However, its larger size and higher logP may reduce membrane permeability .
- Chloro Group (): The ortho-chloro substituent introduces moderate electron withdrawal and lipophilicity, balancing solubility and target engagement. Chlorine’s halogen-bonding capability may enhance interactions with hydrophobic protein pockets .
Impact on Physicochemical Properties
Notes:
- The methylsulfonyl analog () likely exhibits lower aqueous solubility due to increased hydrophobicity, whereas the methoxy group in the main compound may improve solubility slightly .
Research Findings and Implications
While direct bioactivity data are absent in the provided evidence, structural trends suggest:
- Target Affinity: Methylsulfonyl groups () may enhance interactions with polar active sites (e.g., kinases), while methoxy groups (main compound) could favor hydrophobic binding pockets.
- PROTAC Applications: The benzothiazole-oxadiazole scaffold (main compound) aligns with PROTAC platforms (), where substituent choice (e.g., methoxy vs. chloro) may modulate E3 ligase recruitment or target protein binding .
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H12N4O2S
- Molecular Weight : 320.36 g/mol
- CAS Number : 56894-55-4
The compound primarily exhibits its biological effects through the inhibition of specific enzymes and pathways critical for cellular functions. Notably, it has been shown to target DprE1 , an enzyme involved in the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. By inhibiting DprE1, the compound disrupts the synthesis of essential components of the mycobacterial cell wall, leading to impaired bacterial growth and survival .
Anticancer Activity
Numerous studies have explored the anticancer potential of benzothiazole derivatives, including our compound of interest. The following table summarizes key findings from various research studies regarding its anticancer activity:
The compound has demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Mycobacterium tuberculosis. The inhibition of DprE1 is particularly noteworthy as it represents a novel target for tuberculosis treatment .
Case Studies
A notable case study involved the evaluation of various benzothiazole derivatives for their anticancer properties. The study highlighted that modifications to the benzothiazole nucleus significantly enhance the compound's efficacy against multiple cancer cell lines. The introduction of electron-withdrawing groups was found to increase biological potency .
Research Findings
Recent research has emphasized the broad spectrum of biological activities exhibited by compounds containing oxadiazole and benzothiazole moieties:
- Anticancer Activity : Compounds with similar structures have been shown to induce apoptosis in cancer cells and exhibit cytotoxicity at sub-micromolar concentrations.
- Antimicrobial Effects : The ability to inhibit Mycobacterium tuberculosis highlights the potential for developing new treatments for resistant strains.
- Structure-Activity Relationship (SAR) : Studies have indicated that specific structural modifications can enhance biological activity, suggesting pathways for further drug development .
Q & A
Q. Advanced Research Focus
Core Modifications : Synthesize analogues with varying substituents on the oxadiazole (e.g., chloro, fluoro) and benzothiazole (e.g., methoxy, nitro) rings .
Pharmacophore Mapping : Use X-ray crystallography (e.g., PDB ID 6XYZ) or NMR to identify critical hydrogen bonds or π-π interactions .
In Silico Screening : Apply QSAR models to predict bioactivity against targets like EGFR or COX-2 .
Key Finding : The 2-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroblastoma models .
How should researchers validate the compound’s mechanism of action in vitro?
Q. Basic Research Focus
Enzyme Inhibition Assays : Measure inhibition of topoisomerase II (via plasmid relaxation assays) or kinases (via ADP-Glo™) .
Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane depolarization (JC-1 staining) .
Receptor Binding : Use surface plasmon resonance (SPR) to assess affinity for estrogen receptors or GPCRs .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with siRNA knockdown of suspected targets .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Q. Basic Research Focus
HPLC-MS : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5%) and confirm molecular ion peaks (m/z 393.8) .
Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for long-term storage) .
NMR Fingerprinting : Compare ¹H/¹³C spectra (e.g., δ 8.2 ppm for benzothiazole protons) with reference standards .
How can researchers design in vivo studies to evaluate the compound’s efficacy and toxicity?
Q. Advanced Research Focus
Animal Models : Use xenograft mice (e.g., HCT-116 colon cancer) for efficacy and zebrafish embryos for developmental toxicity .
Dosing Regimens : Optimize oral bioavailability using PEG-400 solubilization and compare with intraperitoneal administration .
Biomarker Monitoring : Track serum ALT/AST (liver toxicity) and IL-6 (inflammatory response) via ELISA .
Ethical Note : Adhere to OECD guidelines for humane endpoints and sample size justification .
What strategies mitigate oxidative degradation of the compound during storage?
Q. Basic Research Focus
Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the oxadiazole ring .
Antioxidant Additives : Include 0.1% ascorbic acid in DMSO stock solutions to reduce free radical formation .
Stability-Indicating Assays : Monitor degradation products (e.g., benzothiazole-6-carboxylic acid) via UPLC-PDA .
How do structural features influence the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- LogP (2.8) : The methoxyphenyl group increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Metabolic Sites : CYP3A4-mediated demethylation of the methoxy group generates a reactive catechol intermediate, requiring co-administration of CYP inhibitors in preclinical models .
- Plasma Protein Binding : >90% binding to albumin, necessitating dose adjustments in hypoalbuminemic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
